molecular formula C21H17ClN4O3S B2772614 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1396630-85-5

2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2772614
CAS No.: 1396630-85-5
M. Wt: 440.9
InChI Key: CMZADOLRXBTTIS-UHFFFAOYSA-N
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Description

2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-13(20(28)23-11-15-5-4-10-30-15)26-12-14(8-9-18(26)27)21-24-19(25-29-21)16-6-2-3-7-17(16)22/h2-10,12-13H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZADOLRXBTTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • A 1,2,4-oxadiazole ring known for diverse biological activities.
  • A pyridine derivative that enhances lipophilicity and biological interaction.
  • A thiophene group contributing to its electronic properties and biological activity.

Anticancer Activity

  • Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. They are known to inhibit key enzymes involved in tumor progression and cell proliferation. For instance, derivatives exhibit activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with reported IC50 values ranging from 9.4 µM to higher values depending on structural modifications .
  • Case Studies :
    • A study highlighted the synthesis of various oxadiazole derivatives, including those similar to the target compound. These derivatives showed promising results against a panel of 11 cancer cell lines, indicating their potential as anticancer agents .
    • Another study reported that modifications in the oxadiazole structure led to enhanced cytotoxicity against specific cancer types, reinforcing the importance of structural optimization in drug design .

Antimicrobial Activity

The oxadiazole ring system has also been associated with antimicrobial properties. Research indicates that compounds with this structure can act against bacterial strains by inhibiting essential bacterial enzymes and disrupting cell wall synthesis .

Anti-inflammatory Effects

Compounds featuring the oxadiazole moiety have shown anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can potentially lead to reduced pain and inflammation in various conditions .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValueReference
AnticancerHeLa9.4 µM
AnticancerCaCo-2Varies
AntimicrobialVarious BacteriaNot specified
Anti-inflammatoryCOX InhibitionNot specified

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes critical for tumor growth and inflammation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, contributing to cytotoxicity against tumor cells.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a bioactive agent with potential antimicrobial and anticancer properties. Studies have indicated that derivatives of oxadiazoles often exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics.

Case Study: Anticancer Activity

A study published in Molecules highlighted the anticancer effects of oxadiazole derivatives. The research demonstrated that compounds similar to the one inhibited cell proliferation in human cancer cell lines, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings can exhibit antimicrobial properties. The presence of the chlorophenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that specific substitutions on the oxadiazole ring significantly influenced antimicrobial efficacy .

Material Science

The unique structural features of the compound allow for its use in developing new materials with specific properties. For instance, oxadiazoles are known for their thermal stability and luminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Table: Comparison of Oxadiazole Derivatives in Material Applications

CompoundApplicationProperties
Compound AOLEDsHigh thermal stability
Compound BPhotovoltaicsEnhanced light absorption
2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamidePotential as luminescent materialUnique structural features

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